molecular formula C16H15N5O3S B2716803 6-{[(2-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide CAS No. 1251681-26-1

6-{[(2-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide

Cat. No.: B2716803
CAS No.: 1251681-26-1
M. Wt: 357.39
InChI Key: GDACNBJZRWLSPZ-UHFFFAOYSA-N
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Description

6-{[(2-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide is a complex organic compound belonging to the class of hybrid peptides. These compounds contain at least two different types of amino acids linked through a peptide bond

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with aliphatic amines typically results in the formation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .

Scientific Research Applications

6-{[(2-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects, particularly in the context of hybrid peptides . In industry, it can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act on methionine aminopeptidase, an enzyme involved in protein processing . The compound’s effects are mediated through its ability to bind to and modulate the activity of this enzyme, leading to various downstream effects.

Properties

IUPAC Name

6-[2-(2-ethylanilino)-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-2-9-5-3-4-6-10(9)19-11(22)7-21-8-18-12-13(15(17)23)20-25-14(12)16(21)24/h3-6,8H,2,7H2,1H3,(H2,17,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDACNBJZRWLSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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